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An In-Depth Technical Guide to the Molecular Structure of 6-chloro-4-hydroxy-5-
methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties,
and scientific context of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. This compound
belongs to the pyridinone class of heterocycles, which are recognized as "privileged scaffolds"
in medicinal chemistry due to their versatile biological activities and favorable physicochemical
properties.[1][2][3] This document elucidates the molecule's structural architecture, including its
key tautomeric equilibrium, and details the analytical methodologies essential for its
unambiguous characterization. We further explore its synthesis, reactivity, and known biological
significance, contextualizing its potential as a versatile building block in modern drug discovery
programs. The guide integrates established experimental protocols with computational
workflows, offering a holistic view for professionals engaged in chemical synthesis and
pharmaceutical development.

The Pyridinone Scaffold: A Privileged Structure in
Medicinal Chemistry
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Pyridinone derivatives have garnered significant attention in drug discovery due to their
remarkable versatility.[2][4] The core pyridinone ring is a six-membered heterocyclic scaffold
that can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the
carbonyl oxygen and ring nitrogen).[1][5] This dual capacity allows pyridinone-containing
molecules to mimic peptide bonds and form critical interactions within the active sites of
biological targets, such as kinase hinge regions.[1][2][4]

Furthermore, the pyridinone scaffold is considered a valuable bioisostere for amides, phenols,
and other heterocyclic rings, enabling chemists to fine-tune properties like solubility,
lipophilicity, and metabolic stability.[3] The derivatizable positions on the ring provide a platform
for extensive structure-activity relationship (SAR) studies, leading to the development of
compounds with a broad spectrum of pharmacological effects, including antitumor,
antimicrobial, and anti-inflammatory activities.[1][5] The subject of this guide, 6-chloro-4-
hydroxy-5-methylpyridin-2(1H)-one, embodies this potential, with its specific functional
groups poised for strategic modification and interaction.

Molecular Architecture of 6-chloro-4-hydroxy-5-
methylpyridin-2(1H)-one

The unique combination of a chloro, a hydroxyl, and a methyl group on the pyridinone core
gives 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one a distinct chemical personality,
influencing its stability, reactivity, and biological potential.[6]

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and experimentally determined or predicted physical
properties of the compound is presented below. Its high boiling and flash points suggest
significant thermal stability, a crucial attribute for synthetic intermediates.[7]
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Property Value Reference

6-chloro-4-hydroxy-5-methyl-
IUPAC Name o [6]
1H-pyridin-2-one

CAS Number 89379-84-0 [61[7]
Molecular Formula CeHeCINO2 [6][7]
Molecular Weight 159.57 g/mol [6][7]
Density 1.481 g/cm3 [7]
Boiling Point 500.114 °C at 760 mmHg [7]
Flash Point 256.26 °C [7]
SMILES CC1=C(NC(=0O)C=C10)CI [6]

QUBIGHOVXYVMCY-
InChl Key [6]
UHFFFAOYSA-N

Tautomerism: The Hydroxy-Pyridone Equilibrium

A fundamental characteristic of 2- and 4-hydroxypyridines is their ability to exist in tautomeric
equilibrium with their corresponding pyridone forms.[8] For 6-chloro-4-hydroxy-5-
methylpyridin-2(1H)-one, this equilibrium involves proton transfer between the ring nitrogen
and the exocyclic oxygen atoms. While the 4-hydroxy group can also participate in
tautomerism, the 2-pyridone form is generally the most stable tautomer for related structures.[9]
This equilibrium is critical as the different tautomers present distinct hydrogen bonding patterns
and electronic profiles, which directly impacts molecular recognition by biological targets.
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Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Signature: An Unambiguous
Characterization

The structural elucidation of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one relies on a
combination of spectroscopic techniques. Each method provides unique and complementary
information.

Causality: NMR spectroscopy is the cornerstone of small molecule characterization, providing
detailed information about the carbon-hydrogen framework and the chemical environment of
each nucleus.

o Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs3). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

e 1H NMR Acquisition:
o Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
o Expected Signals:

= Abroad singlet in the 10-12 ppm range corresponding to the N-H proton.
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= A broad singlet for the O-H proton, with its chemical shift being highly dependent on
concentration and solvent.

= Asinglet for the lone aromatic proton on the pyridine ring (C3-H).

» Asinglet around 2.1-2.3 ppm for the methyl (CHs) protons.

e 13C NMR Acquisition:
o Acquire a carbon NMR spectrum.

o Expected Signals: Six distinct carbon signals are expected. The carbonyl carbon (C2) will
be the most downfield (~160-170 ppm), followed by the carbons attached to heteroatoms
(C4-0OH, C6-Cl). The methyl carbon will be the most upfield signal (~15-20 ppm).

Causality: FT-IR spectroscopy is used to identify the functional groups present in the molecule
by measuring the absorption of infrared radiation at specific vibrational frequencies.

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the
compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

o Data Acquisition: Record the spectrum from 4000 to 400 cm~2.
o Expected Vibrational Bands:
o O-H Stretch: A broad band in the region of 3200-3500 cm~1.

N-H Stretch: A moderate band around 3100-3300 cm™1.

[e]

o

C=0 Stretch (Amide 1): A strong, sharp absorption band around 1640-1680 cm™1,
characteristic of the 2-pyridone carbonyl.[10][11]

o

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm~1 region.

[¢]

C-ClI Stretch: A band in the 600-800 cm~1 region.

Solid-State Structure: Insights from X-ray
Crystallography
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Causality: Single-crystal X-ray diffraction provides the definitive, three-dimensional
arrangement of atoms in the solid state, confirming connectivity and revealing intermolecular
interactions like hydrogen bonding that are crucial for understanding crystal packing and
physical properties.

o Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a
saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetonitrile).[12]

o Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.[12]
» Data Collection:

o Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal
motion.[12]

o Collect diffraction data using a diffractometer with monochromatic X-ray radiation (e.g., Mo
Ka).[12]

e Structure Solution and Refinement:
o Solve the structure using direct methods or other suitable algorithms.

o Refine the structural model against the collected data to obtain precise bond lengths, bond
angles, and torsion angles.[10]

o Expected Outcome: The analysis will confirm the planar pyridinone ring structure and
reveal intermolecular N-H---O=C and O-H::-O=C hydrogen bonds, which likely form
extensive networks in the crystal lattice.[11][13]

Synthesis and Reactivity

The compound serves as a valuable intermediate, and understanding its synthesis and
reactivity is key to its application.[6][7]

Established Synthetic Routes

Several strategies can be employed for the synthesis of 6-chloro-4-hydroxy-5-methylpyridin-
2(1H)-one. These often involve cyclization reactions to form the pyridinone ring, followed by
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chlorination, or vice versa.[1][6]

Simple Precursors
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cyanoacetamide)
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(4-hydroxy-5-methylpyridin-2(1H)-one)
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(e.g., SOCIz, PCls)

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the title compound.
Key Chemical Reactions

The molecule's functionality allows for a range of chemical transformations:

* Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic
substitution, enabling the introduction of various functional groups (e.g., amines, alkoxides).

[6]

+ Condensation Reactions: The hydroxyl group can participate in condensation reactions.[6]
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» Electrophilic Substitution: The electron-rich pyridinone ring can undergo electrophilic
substitution, although the positions are directed by the existing substituents.

Biological Significance and Therapeutic Potential

While specific, in-depth studies on 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one are
emerging, preliminary data and the well-established activities of the pyridinone class point to
significant therapeutic potential.

Known Biological Activities

» Antimicrobial Properties: The compound has been reported to possess activity against
various bacterial strains.[6]

o Antioxidant Activity: Studies suggest it may act as a free radical scavenger, indicating
potential in mitigating oxidative stress.[6]

« Enzyme Inhibition: It has been investigated as a potential inhibitor of enzymes implicated in
disease processes.[6] The pyridinone scaffold is known to be a component of various kinase
inhibitors.[1][4]

G-chIor0-4-hydroxy-5-methy|pyridin-2(1H)-one]
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(N-H)

interacts via can be modified at

Reactive Site for Derivatization
(C-Cl

-
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(C=0, OH, N)

I

~ | -
~~Binding Binding __~"SAR Studies
A ¥ 7
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~
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Caption: Molecular features contributing to biological target interaction.
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Computational Analysis in Drug Discovery

Computational methods are indispensable for predicting the properties and interactions of
molecules like 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, accelerating the drug design
cycle.[14][15]

Workflow: Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a
target protein. This helps in understanding potential mechanisms of action and in prioritizing
compounds for synthesis and biological testing.[14][16]

Prepare Ligand Structure Prepare Target Protein Structure
(Generate 3D coordinates, (Remove water, add hydrogens,
assign charges) define binding site)

Perform Docking Simulation

(Algorithm explores conformational space)

Analyze Docking Poses
(Clustering and scoring)

Identify Key Interactions
(H-bonds, hydrophobic contacts)

Prioritize Candidates for Synthesis

Click to download full resolution via product page

Caption: Standard workflow for a molecular docking experiment.

Conclusion
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6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is a multifaceted heterocyclic compound. Its
molecular structure, characterized by a stable pyridone core, key functional groups, and an
important tautomeric equilibrium, makes it a molecule of significant interest. The combination of
its inherent biological potential and its utility as a synthetic intermediate positions it as a
valuable entity for researchers in medicinal chemistry and drug development. The analytical
and computational workflows detailed in this guide provide a robust framework for its further
investigation and exploitation in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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